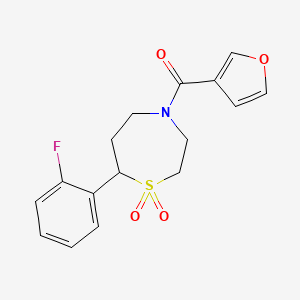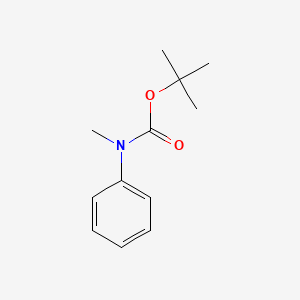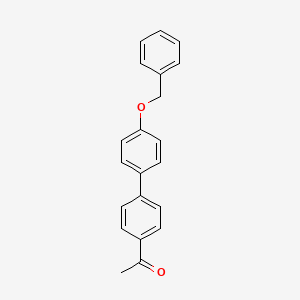![molecular formula C14H11NO6S B2587646 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid CAS No. 775310-75-3](/img/structure/B2587646.png)
3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid” is a compound with the molecular formula C14H11NO6S . It has a molecular weight of 321.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxole ring attached to a benzoic acid moiety through a sulfamoyl linkage . The molecular formula is C14H11NO6S .
Applications De Recherche Scientifique
Stress Tolerance in Plants
Research has shown that compounds similar to "3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid," such as benzoic acid and its derivatives, play a significant role in inducing stress tolerance in plants. A study found that benzoic acid is effective at lower concentrations than its derivatives, like salicylic acid, in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the benzoic acid structural portion common to these molecules might be the basic functional molecular structure imparting stress tolerance in plants (Senaratna et al., 2004).
Meta-C–H Functionalization of Benzoic Acid Derivatives
Another study highlights the importance of benzoic acid derivatives in selective C–H bond functionalization, which provides synthetically useful tools for step-economical organic synthesis. The research presents a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template, showcasing the versatility of benzoic acid derivatives in organic synthesis and their potential applications in drug development and materials science (Li et al., 2016).
Anticonvulsant Activities of Derivatives
The anticonvulsant activities of 3-substituted 1,2-benzisoxazole derivatives, including compounds with sulfamoyl groups, were studied, highlighting the potential of these derivatives in medical research. Some derivatives displayed marked anticonvulsant activity in mice, indicating the therapeutic potential of sulfamoyl-benzisoxazole derivatives in treating convulsive disorders (Uno et al., 1979).
Sulfonatocalixarene Receptor Binding
The binding behavior of sulfonatocalixarene receptors with 2-acetoxybenzoic acid (aspirin) was explored through experiments and theory, showing how these receptors can form complexes with drug molecules. This research could have implications for drug delivery systems and the design of molecular sensors (Thorave et al., 2020).
Photophysical Properties of Coordination Polymers
Lanthanide-based coordination polymers assembled from derivatives of benzoic acid were synthesized, and their crystal structures and photophysical properties were analyzed. This study contributes to the understanding of how benzoic acid derivatives can be used to create materials with specific light-emitting properties, which could have applications in optoelectronics and photonics (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-14(17)9-2-1-3-11(6-9)22(18,19)15-10-4-5-12-13(7-10)21-8-20-12/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAMQYQULKHFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2587563.png)
![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2587574.png)

![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)
![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)

![7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One](/img/structure/B2587581.png)
